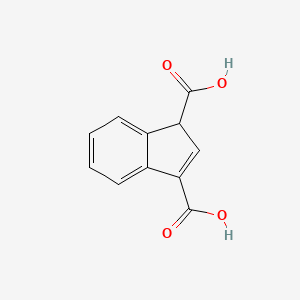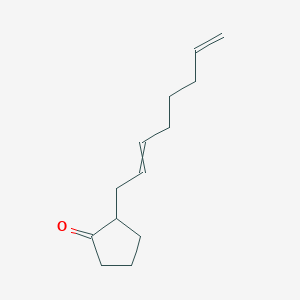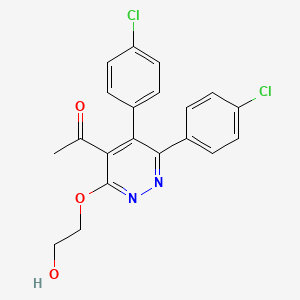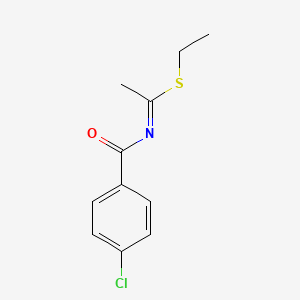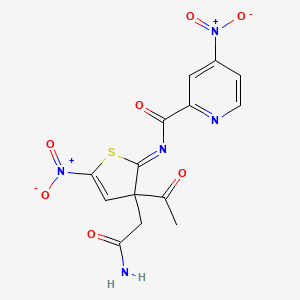
N-Acetyl-2-((3-nitrobenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-2-((3-nitrobenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with nitro and acetyl groups, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-((3-nitrobenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Acetylation: The acetyl group can be introduced by reacting the intermediate compound with acetic anhydride in the presence of a catalyst such as pyridine.
Coupling Reaction: The final step involves coupling the thiazole derivative with 3-nitrobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-2-((3-nitrobenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various acyl-substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
N-Acetyl-2-((3-nitrobenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as dyes or polymers.
Mecanismo De Acción
The mechanism of action of N-Acetyl-2-((3-nitrobenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The acetyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetyl-2-((4-nitrobenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide
- N-Acetyl-2-((3-nitrobenzoyl)imino)-4-nitro-3(2H)-thiazoleacetamide
- N-Acetyl-2-((3-nitrobenzoyl)imino)-5-chloro-3(2H)-thiazoleacetamide
Uniqueness
N-Acetyl-2-((3-nitrobenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple nitro groups and the specific positioning of the acetyl group contribute to its distinct properties compared to similar compounds.
Propiedades
Número CAS |
79798-92-8 |
|---|---|
Fórmula molecular |
C14H11N5O7S |
Peso molecular |
393.33 g/mol |
Nombre IUPAC |
N-[3-acetyl-3-(2-amino-2-oxoethyl)-5-nitrothiophen-2-ylidene]-4-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C14H11N5O7S/c1-7(20)14(5-10(15)21)6-11(19(25)26)27-13(14)17-12(22)9-4-8(18(23)24)2-3-16-9/h2-4,6H,5H2,1H3,(H2,15,21) |
Clave InChI |
YFDFYURAUYGLNG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(C=C(SC1=NC(=O)C2=NC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan](/img/structure/B14435358.png)
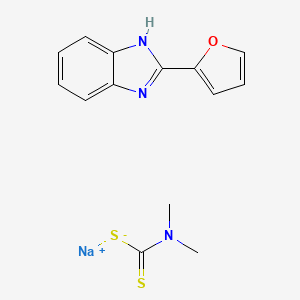

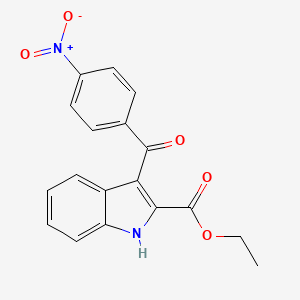
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline](/img/structure/B14435386.png)
![N-[6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexyl]acetamide](/img/structure/B14435390.png)
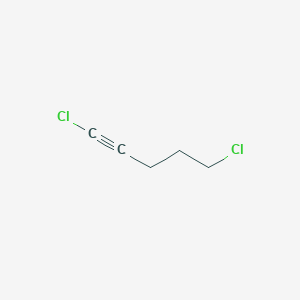
![3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14435404.png)
